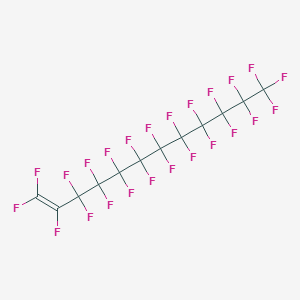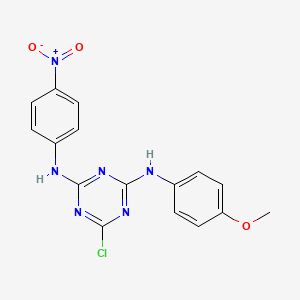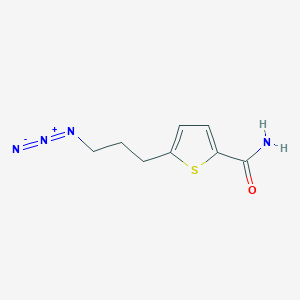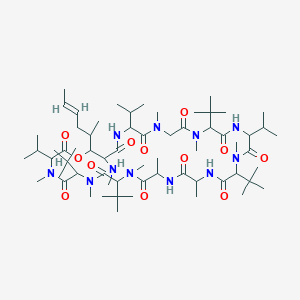
(2E)-4-Bromo-3-methyl-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-bromo-2-butenoic acid: is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-bromo-2-butenoic acid can be achieved through several methods. One common approach involves the bromination of 3-methyl-2-butenoic acid. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the 3-methyl-2-butenoic acid, resulting in the formation of 3-Methyl-4-bromo-2-butenoic acid .
Industrial Production Methods: On an industrial scale, the production of 3-Methyl-4-bromo-2-butenoic acid may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-bromo-2-butenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of solvents like acetic acid or dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Addition Reactions: Formation of halogenated derivatives.
Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also be employed in the development of enzyme inhibitors or activators.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules with antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid backbone play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
3-Methyl-2-butenoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-butenoic acid: Lacks the methyl group, which can influence its reactivity and steric properties.
3-Bromo-2-butenoic acid: Lacks the methyl group at the third position, affecting its overall chemical behavior.
Uniqueness: 3-Methyl-4-bromo-2-butenoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and steric properties. This combination allows for a broader range of chemical transformations and applications compared to its similar counterparts .
Propriétés
Numéro CAS |
10295-26-8 |
|---|---|
Formule moléculaire |
C5H7BrO2 |
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
(E)-4-bromo-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
Clé InChI |
YULJPXSLWCGOOB-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/CBr |
SMILES canonique |
CC(=CC(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)




![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)

